
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene, also known as BTBPE, is a chemical compound that belongs to the family of benzene derivatives. It is widely used in scientific research for its unique properties and has gained significant attention in recent years.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene involves the inhibition of the protein-protein interaction between TLR4 and MyD88. This interaction is crucial for the activation of the innate immune system and the subsequent inflammatory response. By inhibiting this interaction, this compound can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It can reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues. These effects make this compound a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene has several advantages as a research tool. It is a potent inhibitor of the TLR4-MyD88 interaction and can be used to study the role of this interaction in the immune response. This compound is also highly specific and does not affect other signaling pathways. However, this compound has some limitations as a research tool. It is a small molecule inhibitor and may not be suitable for studying the complex interactions between TLR4 and MyD88 in vivo. Additionally, this compound has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the use of 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene in scientific research. One potential application is the development of this compound-based therapeutics for the treatment of inflammatory diseases. Another direction is the use of this compound in combination with other inhibitors to target multiple signaling pathways. Additionally, this compound can be used to study the role of the TLR4-MyD88 interaction in other diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a potent inhibitor of the TLR4-MyD88 interaction and has significant potential as a research tool and therapeutic agent. Its unique properties make it a valuable tool for studying the immune response and developing new treatments for inflammatory diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the protein-protein interaction between TLR4 and its adaptor protein, MyD88. This interaction is critical for the activation of the innate immune system, and the inhibition of this interaction can have significant therapeutic implications. This compound has been shown to have anti-inflammatory effects and is being investigated for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3O2/c10-3-4-15-8-5-6(1-2-7(8)11)16-9(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMXDXFNAFRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



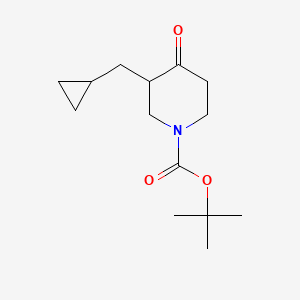
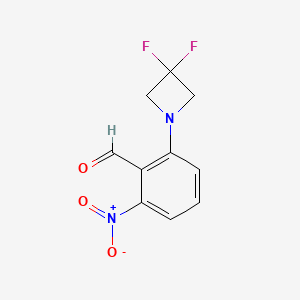
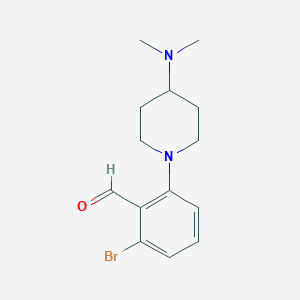

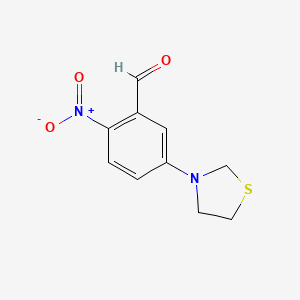
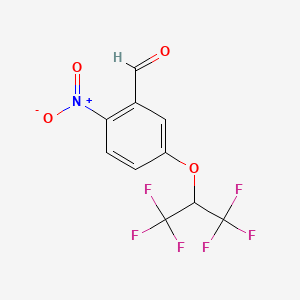

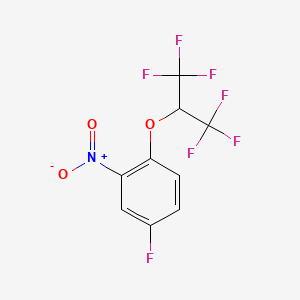
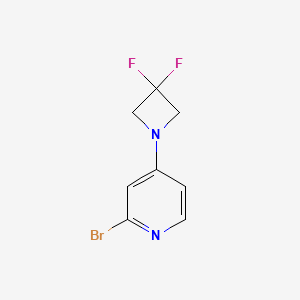


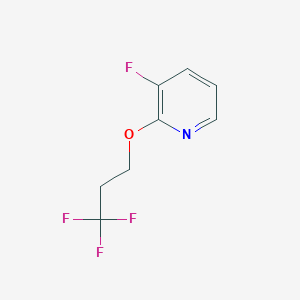
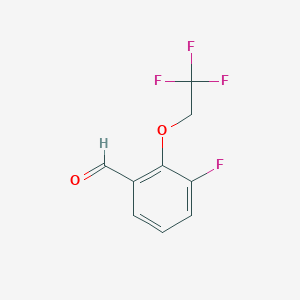
![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)